4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid
Overview
Description
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is a chemical compound with the molecular formula C9H8ClNO3 and a molecular weight of 213.62 g/mol . This compound features a benzofuran core with an amino group at the 4-position, a chloro group at the 5-position, and a carboxylic acid group at the 7-position . It is typically found as a white to off-white crystalline powder or solid .
Mechanism of Action
Target of Action
The primary target of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid is the 5-HT4 receptor . This receptor is a type of serotonin receptor, or 5-hydroxytryptamine receptor, that is primarily found in the colon, upper gastrointestinal tract, and brain . It plays a crucial role in the regulation of the neurotransmitter serotonin, which affects mood, appetite, and sleep .
Mode of Action
This compound acts as an agonist at the 5-HT4 receptor . This means that it binds to this receptor and activates it, thereby increasing the action of serotonin . This can lead to a variety of physiological effects, depending on the specific location of the 5-HT4 receptors .
Biochemical Pathways
Upon activation of the 5-HT4 receptor, this compound can affect several biochemical pathways. One of the most significant is the serotonergic pathway , which involves the synthesis, release, and reuptake of serotonin . By acting as an agonist at the 5-HT4 receptor, this compound can increase the availability of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission .
Pharmacokinetics
Given its structural similarity to other 5-ht4 receptor agonists, it is likely to be well-absorbed following oral administration, and metabolized primarily by the liver . Its bioavailability may be influenced by factors such as the presence of food in the stomach, the pH of the gastrointestinal tract, and individual differences in metabolism .
Result of Action
The activation of the 5-HT4 receptor by this compound can have several molecular and cellular effects. In the gastrointestinal tract, it can stimulate gut motility, making it potentially useful for the treatment of conditions like chronic constipation . In the brain, it may have effects on mood and cognition, although these effects are less well-understood .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid involves several steps. Initially, methyl 4-(acetyl amino)-2-hydroxy-3-(2-hydroxy ethyl) benzoate is added to an organic solvent along with triphenylphosphine and azo dioctyl phthalate diethyl ester to perform cyclization . The resulting product is then chlorinated using N-chloro succinimide, followed by hydrolysis and purification to obtain the pure compound .
Industrial Production Methods: In industrial settings, the synthesis follows similar steps but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
- 5-Chloro-2,3-dihydrobenzofuran-3-amine
- Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
- Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
Comparison: Compared to these similar compounds, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is unique due to its specific functional groups and their positions on the benzofuran core. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-6-3-5(9(12)13)8-4(7(6)11)1-2-14-8/h3H,1-2,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMUVKSAOVLXLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C(=C(C=C2C(=O)O)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442754 | |
Record name | 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123654-26-2 | |
Record name | 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid in pharmaceutical chemistry?
A1: this compound is not a pharmaceutical itself but serves as a crucial building block in the synthesis of Prucalopride Monosuccinate []. Prucalopride Monosuccinate is a medication used to treat chronic constipation. Understanding the synthesis of this acid is vital for developing efficient production methods for Prucalopride.
Q2: The research paper mentions an overall yield of about 10% for Prucalopride Monosuccinate synthesis. What are the implications of this yield, and what future research directions could improve it?
A2: A 10% overall yield, while successful in synthesizing the target compound, suggests potential for improvement in the synthesis process []. Future research could focus on:
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